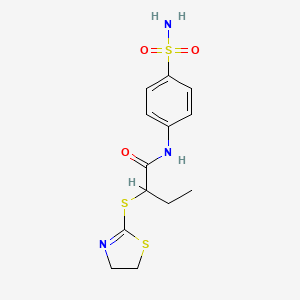

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide

Beschreibung

The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide features a hybrid structure combining a 4,5-dihydrothiazole ring linked via a sulfanyl (-S-) group to a butanamide backbone, which is further substituted with a 4-sulfamoylphenyl moiety. This architecture integrates pharmacophoric elements commonly associated with bioactivity, including:

- Sulfonamide group: Known for enzyme inhibitory properties (e.g., carbonic anhydrase, antimicrobial targets) .

- Thiazole ring: A heterocyclic scaffold prevalent in medicinal chemistry due to its electronic diversity and metabolic stability .

While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve S-alkylation of thiol-containing precursors (e.g., thiazole derivatives) with α-halogenated ketones or amides in basic media . Structural confirmation would rely on spectroscopic techniques such as IR (C=S stretch at ~1247–1255 cm⁻¹) and NMR (characteristic shifts for sulfamoyl and thiazole protons) .

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S3/c1-2-11(21-13-15-7-8-20-13)12(17)16-9-3-5-10(6-4-9)22(14,18)19/h3-6,11H,2,7-8H2,1H3,(H,16,17)(H2,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONLHFHHEUXZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its 4,5-dihydrothiazole-sulfanyl linkage, distinguishing it from related sulfonamide derivatives. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Thiazole vs.

- Sulfanyl (-S-) vs. Amino (-NH-) Linkers: The sulfanyl group’s electron-withdrawing nature could modulate electronic distribution, affecting binding affinity compared to amino-linked analogs .

Pharmacological Potential

- Antimicrobial Activity : Thiazole and sulfonamide motifs are associated with antimicrobial effects; however, the target’s dihydrothiazole may alter potency compared to aromatic analogs .

- Metabolic Stability: The sulfanyl linkage may resist oxidative metabolism better than amino groups, extending half-life .

Limitations and Contradictions

- Tautomerism : Unlike triazole-thiones (), the target’s thiazole-sulfanyl group lacks tautomeric behavior, simplifying spectral interpretation but reducing dynamic binding modes .

- Synthetic Feasibility : highlights challenges in cyclization reactions for oxadiazoles/thiadiazoles, suggesting the target’s synthesis may require optimized conditions to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.